8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic molecules that can undergo reversible transformations between two forms when exposed to light. These transformations make spiropyrans valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with salicylaldehyde in the presence of a suitable solvent like ethanol. The reaction mixture is heated at reflux for about an hour, followed by vacuum filtration to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents on the aromatic ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can yield nitro derivatives, while substitution reactions can produce a wide range of substituted spiropyrans.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine has several scientific research applications:
Chemistry: Used as a photochromic dye in various chemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its light-responsive properties can be utilized.
Industry: Employed in the development of smart materials and optical devices, such as switches and sensors.
Wirkmechanismus
The mechanism of action of 8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine involves its ability to undergo reversible photoisomerization. When exposed to light, the compound can switch between a closed spiropyran form and an open merocyanine form. This transformation alters the compound’s optical and electronic properties, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]: This compound has a nitro group that enhances its photochromic properties.
1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]: Lacks the methoxy group but shares similar structural features.
Uniqueness
8-Methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indolin]-6-amine is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photochromic behaviors.
Eigenschaften
Molekularformel |
C20H22N2O2 |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-amine |
InChI |
InChI=1S/C20H22N2O2/c1-19(2)15-7-5-6-8-16(15)22(3)20(19)10-9-13-11-14(21)12-17(23-4)18(13)24-20/h5-12H,21H2,1-4H3 |
InChI-Schlüssel |
JZRMIVYBPOYCRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)N)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.